

# losmapimod intravenous to oral transition loading dose strategies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Losmapimod IV to Oral Dosing Strategy

The following table summarizes the key pharmacokinetic (PK) and safety data from a single IV infusion of **losmapimod** in healthy volunteers, which supports its use as a loading dose [1].

| Parameter                                  | 3 mg IV (15-min infusion)           | 15 mg Oral               | Clinical Significance                               |
|--------------------------------------------|-------------------------------------|--------------------------|-----------------------------------------------------|
| C <sub>max</sub> (µg l <sup>-1</sup> )     | 59.4 (Geometric Mean)               | 45.9 (Geometric Mean)    | IV achieves higher peak concentration faster [1].   |
| AUC <sub>0-∞</sub> (µg h l <sup>-1</sup> ) | 171.1 (Geometric Mean)              | 528.0 (Geometric Mean)   | Oral has greater overall systemic exposure [1].     |
| Time to C <sub>max</sub>                   | End of 15-min infusion              | ~1-4 hours post-dose     | IV provides rapid drug exposure [1].                |
| Absolute Oral Bioavailability              | —                                   | 62% (90% CI: 0.56, 0.68) | Supports transition from IV to oral dosing [1].     |
| Common Adverse Event (AE)                  | Headache (reported after oral dose) | Headache                 | Single IV infusion was safe and well-tolerated [1]. |

## Experimental Protocol: IV to Oral Transition Study

This methodology is adapted from the Phase 1, open-label, single-centre study design [1].

- **Objective:** To assess the safety, tolerability, and pharmacokinetics of a single IV **losmapimod** infusion and establish absolute oral bioavailability.
- **Subjects:** Healthy adult volunteers (aged 18–75 years).
- **Dosing Protocol:**
  - **IV Cohort:** Subjects received a single 3 mg dose of **losmapimod** as a constant IV infusion over **15 minutes**.
  - **Washout Period:** A **1-week** washout period followed the IV dose.
  - **Oral Cohort:** The same subjects then received a single **15 mg oral dose** of **losmapimod** (as two 7.5 mg tablets).
- **Key Assessments:**
  - **Pharmacokinetic Sampling:** Blood samples were collected pre-dose and at numerous time points post-dose (e.g., 5, 10, 15, 30, 45, 60, 90 min, 2, 3, 4, 6, 8, 10, 12, 16, 24 h).
  - **Safety Monitoring:** Adverse events, vital signs, physical examinations, clinical laboratory evaluations, and 12-lead ECGs.
  - **Pharmacodynamics (Exploratory):** Biomarkers including phosphorylated heat shock protein 27 (pHSP27) and high-sensitivity C-reactive protein (hsCRP) were measured.

## FAQs and Troubleshooting

**Q1: Why is an IV loading dose considered for losmapimod in Acute Coronary Syndrome (ACS)? A1:** Preclinical data suggest the cardioprotective effects of p38 MAPK inhibition are most beneficial if administered rapidly after reperfusion. An oral dose takes 1-4 hours to reach peak concentration, while a 15-minute IV infusion achieves therapeutic levels almost immediately, which is critical in an acute setting like ACS [1].

**Q2: What is the rationale for the 3 mg IV and 15 mg oral dose selection? A2:** The 3 mg IV dose was selected to achieve a C<sub>max</sub> that approached, but did not exceed, the safe C<sub>max</sub> levels previously established for a 20 mg single oral dose. The 15 mg oral dose was used to determine bioavailability and was also known to be safe and well-tolerated [1].

**Q3: Were there any specific safety concerns with the IV formulation? A3:** In this Phase 1 study, a single IV infusion of **losmapimod** was found to be **safe and well-tolerated**. There were no serious adverse events

or withdrawals due to AEs. Headache was the only AE reported more than once, and it occurred after the oral dose [1].

## p38 MAPK Signaling Pathway & Drug Action

The diagram below illustrates the signaling pathway targeted by **losmapimod** and the experimental workflow for assessing its effect.

## Key Technical Considerations for Researchers

- **Biomarker Validation:** The study used a direct-link maximal inhibitory effect (Emax) model to relate plasma concentrations of **losmapimod** to reductions in **pHSP27**, a downstream phosphorylation target of p38 MAPK. This validates target engagement [1].
- **Metabolite Monitoring:** The primary metabolite, **GSK198602**, was monitored but was found to be inactive, simplifying the interpretation of PK/PD relationships [1].
- **Clinical Context:** While the IV loading dose strategy is pharmacologically sound for rapid action, later-stage clinical trials for conditions like NSTEMI and facioscapulohumeral muscular dystrophy (FSHD) have primarily used oral regimens [2] [3]. The ultimate clinical utility of an IV formulation would depend on the specific acute care setting.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Safety, tolerability, pharmacokinetics and pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]
2. Losmapimod, a novel p38 mitogen-activated protein kinase ... [sciencedirect.com]
3. Losmapimod Shows Potential for Facioscapulohumeral ... [neurologylive.com]

To cite this document: Smolecule. [losmapimod intravenous to oral transition loading dose strategies]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-intravenous-to-oral-transition-loading-dose-strategies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)